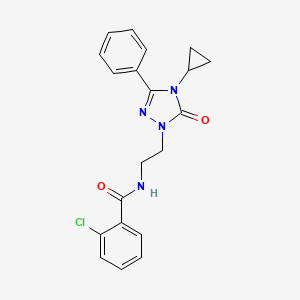![molecular formula C8H10N2O4 B2868971 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1248806-06-5](/img/structure/B2868971.png)
2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” is a chemical compound with the CAS Number: 1248806-06-5 . It has a molecular weight of 198.18 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is “[ (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” and its InChI Code is "1S/C8H10N2O4/c11-7(12)4-13-3-6-9-8(10-14-6)5-1-2-5/h5H,1-4H2,(H,11,12)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.18 . It is usually in the form of a powder .Scientific Research Applications
Computational Studies and Synthetic Methods
Computational Insights : A study explored the thermal cycloreversion of 2-acetoxy-2-methoxy-5,5-dimethyl-Delta3-1,3,4-oxadiazolines, providing valuable computational insights into the reactions and intermediate stages, including the formation of carbonyl ylides. This research could guide the synthesis and understanding of compounds with similar structures (Czardybon, Warkentin, & Werstiuk, 2005).
Improved Synthetic Procedures : Another study focused on improving the synthetic procedures for related compounds, highlighting advancements in reaction conditions and yields. This work contributes to more efficient and effective methods for synthesizing compounds with the 1,2,4-oxadiazole core (Wang Wei-dong, 2003).
Biological and Chemical Applications
Aldose Reductase Inhibition : Research into 1,2,4-oxadiazol-5-yl-acetic acids demonstrated significant inhibitory activity against aldose reductase, with potential applications in preventing cataract development. This showcases the therapeutic potential of compounds within this chemical class (La Motta et al., 2008).
Antimicrobial Activity : The synthesis and evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid revealed significant antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antibacterial and Insecticidal Activities : Studies have also identified novel synthesis pathways and evaluated the antibacterial and insecticidal activities of derivatives, further underscoring the diverse applications of compounds related to "2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid" in both medicinal chemistry and agricultural science (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).
Crystal Structures and Molecular Packing
- Crystal Packing Studies : Research on the crystal and molecular structures of certain 1,3,4-oxadiazol-2(3H)-thiones derived from substituted acetic acids provided insights into the molecular packing arrangements in the solid state, contributing to the understanding of the material properties of such compounds (Khan, Ibrar, & Simpson, 2014).
Safety and Hazards
properties
IUPAC Name |
2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-7(12)4-13-3-6-9-8(10-14-6)5-1-2-5/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRMDAYMDPWDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868888.png)
![7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2868890.png)
![Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2868891.png)

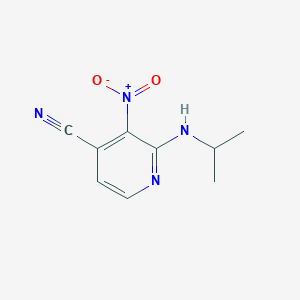
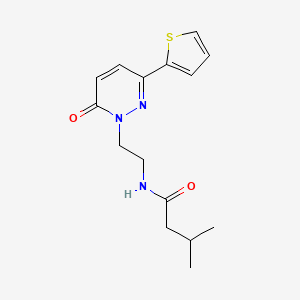
![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)
![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2868900.png)
![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)
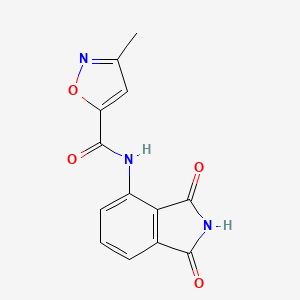
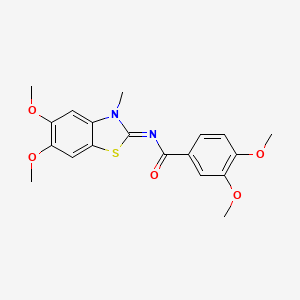
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868909.png)
